molecular formula C22H15ClFN3O3 B11314929 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B11314929
M. Wt: 423.8 g/mol
InChI Key: JOJJUQKXWZPRGE-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzohydrazide with 4-fluorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 4-chlorophenyl-1,2,4-oxadiazole. This intermediate is then coupled with 2-aminophenyl-4-fluorophenoxyacetamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to improve reaction efficiency. Additionally, purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-15-7-5-14(6-8-15)21-26-22(30-27-21)18-3-1-2-4-19(18)25-20(28)13-29-17-11-9-16(24)10-12-17/h1-12H,13H2,(H,25,28)

InChI Key

JOJJUQKXWZPRGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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